PLC Substrate Affinity: 25‑Fold Higher Km vs. DiC6PC Defines the Kinetic Baseline for Chain‑Length Dependence Studies
The Michaelis constant (Km) for hydrolysis of monomeric 1,2‑dipropionyl‑sn‑glycero‑3‑phosphocholine (C3PC) by *Bacillus cereus* PLC is 61 mM, compared with 21.2 mM for the C4 analog (dibutanoyl‑PC) and only 2.4 mM for the C6 analog (dihexanoyl‑PC) [1]. This 25‑fold difference between C3PC and C6PC provides the most extreme point on the chain‑length dependency curve, making C3PC the definitive reference compound for establishing the baseline of poor substrate affinity in short‑chain PC series.
| Evidence Dimension | Michaelis constant (Km) for PLC‑catalysed hydrolysis |
|---|---|
| Target Compound Data | 61 mM |
| Comparator Or Baseline | 1,2‑Dibutanoyl‑sn‑glycero‑3‑phosphocholine (C4PC): 21.2 mM; 1,2‑Dihexanoyl‑sn‑glycero‑3‑phosphocholine (C6PC): 2.4 mM |
| Quantified Difference | C3PC exhibits a 2.9‑fold higher Km than C4PC and a 25‑fold higher Km than C6PC |
| Conditions | Monomeric substrates in D₂O at concentrations below the respective critical micelle concentrations; ³JHH and ³JCH coupling constants determined by NMR |
Why This Matters
C3PC is the weakest substrate in the series, providing the most sensitive reference point for detecting small improvements in binding affinity caused by chain‑length extension or inhibitor design.
- [1] Martin, S. F., Hergenrother, P. J., & DeBose, C. D. (2000). Solution conformations of short‑chain phosphatidylcholine. Substrates of the phosphatidylcholine‑preferring PLC of *Bacillus cereus*. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1464(1), 104–112. View Source
